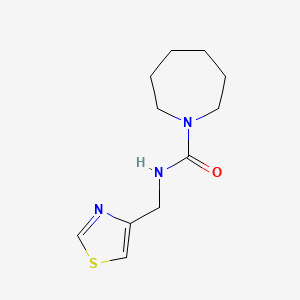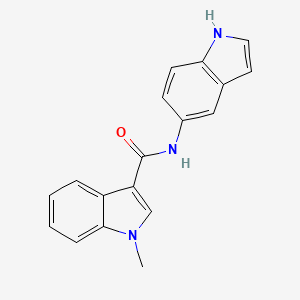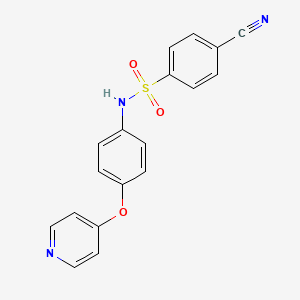![molecular formula C17H24N4O3 B7542890 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a multifunctional serine/threonine protein kinase that plays a key role in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has been shown to have a variety of potential therapeutic applications, including in the treatment of cancer, neurodegenerative diseases, and diabetes.
作用機序
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide exerts its effects by inhibiting GSK-3, which plays a key role in a variety of signaling pathways. GSK-3 is known to regulate the activity of a number of transcription factors, including β-catenin, which is involved in the regulation of cell proliferation and differentiation. By inhibiting GSK-3, 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide can enhance the activity of β-catenin and other transcription factors, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on transcription factor activity, 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been shown to promote the survival and differentiation of stem cells, enhance the activity of growth factors, and modulate the activity of a variety of other signaling pathways.
実験室実験の利点と制限
One of the main advantages of 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide is its potency and selectivity for GSK-3. This makes it a useful tool for studying the role of GSK-3 in a variety of cellular processes. However, one limitation of 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide is its potential for off-target effects, particularly at higher concentrations. Careful dose-response studies are therefore necessary to ensure that any observed effects are due specifically to GSK-3 inhibition.
将来の方向性
There are a number of potential future directions for research on 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area of interest is the use of 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide in combination with other drugs, particularly in the treatment of cancer. Finally, there is interest in exploring the potential therapeutic applications of 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide in a variety of other disease areas, including cardiovascular disease and inflammation.
合成法
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One commonly used method involves the reaction of 2-amino-2-(hydroxymethyl)propane-1,3-diol with N-(cyclohexylmethyl)-4-nitrobenzamide, followed by reduction of the resulting nitro compound and subsequent reaction with 1,3-propanediamine.
科学的研究の応用
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been extensively studied in a variety of scientific research applications. In cancer research, 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. In neurodegenerative disease research, 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been shown to promote the survival of neurons and enhance neuronal differentiation. In diabetes research, 2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide has been shown to promote the differentiation of insulin-producing cells from stem cells.
特性
IUPAC Name |
2-[[4-[cyclohexyl(methyl)amino]benzoyl]amino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-21(12-5-3-2-4-6-12)13-9-7-11(8-10-13)17(24)20-14(15(18)22)16(19)23/h7-10,12,14H,2-6H2,1H3,(H2,18,22)(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUUSAHFWYEZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=C(C=C2)C(=O)NC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)



![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)




![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)